3-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine
Description
3-(4-Iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a substituted pyrazole moiety. Its synthesis typically involves multicomponent reactions or coupling strategies, as seen in related pyrazolopyridine derivatives .
Properties
Molecular Formula |
C10H10IN3 |
|---|---|
Molecular Weight |
299.11 g/mol |
IUPAC Name |
3-(4-iodo-1,5-dimethylpyrazol-3-yl)pyridine |
InChI |
InChI=1S/C10H10IN3/c1-7-9(11)10(13-14(7)2)8-4-3-5-12-6-8/h3-6H,1-2H3 |
InChI Key |
QCYZTMAHWKBXQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C2=CN=CC=C2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine typically involves the formation of the pyrazole ring followed by its functionalization and subsequent coupling with a pyridine derivative. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazole ring, which is then iodinated. The iodinated pyrazole is then coupled with a pyridine derivative using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow processes and the use of automated reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts, along with ligands and bases, are typically used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole-pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
3-(4-Iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary but often include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in substituents on the pyrazole ring or the aromatic system attached. Key examples include:
Substituent Impact :
- Iodo vs.
- Pyridine vs. Thiophene/Naphthyridine : Replacement of pyridine with thiophene (as in ) or naphthyridine alters electronic properties, influencing π-π stacking and binding affinity in cytotoxic applications .
Crystallographic and Physicochemical Properties
- Hydrogen Bonding: Crystal structures of β-keto-enol derivatives (e.g., ) reveal intramolecular O–H···O hydrogen bonds, stabilizing the enol tautomer and influencing solubility .
- Molecular Packing : Derivatives with bulkier substituents (e.g., 4-iodo) may exhibit distinct packing modes compared to methoxy/bromo analogues, affecting melting points and stability .
Biological Activity
3-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine is a compound of growing interest in medicinal chemistry due to its unique structural features combining a pyridine ring and a pyrazole moiety. The presence of iodine and the specific arrangement of functional groups may impart distinct biological activities, making it a candidate for various therapeutic applications.
Structural Characteristics
The compound's structure can be described as follows:
- Molecular Formula: C10H10IN3
- Molecular Weight: 299.11 g/mol
- IUPAC Name: 4-(4-iodo-1,5-dimethylpyrazol-3-yl)pyridine
- Canonical SMILES: CC1=C(C(=NN1C)C2=CC=NC=C2)I
This structural configuration suggests potential interactions with biological targets, which are crucial for its pharmacological profile.
Antimicrobial Properties
Research indicates that compounds containing both pyridine and pyrazole rings often exhibit notable antimicrobial activities. For instance, derivatives of related pyrazole compounds have shown activity against various bacterial strains, including E. coli and S. aureus .
A study highlighted that certain pyrazole derivatives demonstrated significant inhibition of bacterial growth, suggesting that this compound could possess similar properties due to its structural analogies .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well documented. For example, compounds similar to this compound have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. One study reported that certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .
Anticancer Activity
The anticancer properties of pyrazole-containing compounds are also noteworthy. Research has shown that specific derivatives can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models . The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. This includes:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory responses or cancer cell proliferation.
- Receptor Modulation: It could act as a ligand for various receptors, influencing cellular signaling pathways.
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Similarity Index |
|---|---|---|
| 2-(5-Methyl-1H-pyrazol-3-yl)pyridine | Contains a methyl group at position 5 | 0.89 |
| 2-(4-Aminophenyl)-1,5-dimethylpyrazol | Amino group substitution | 0.82 |
| 5-(Pyridin-3-Yl)-1H-pyrazol-3-Amine | Contains a pyridinyl group | 0.74 |
The unique feature of 3-(4-iodo-1,5-dimethyl-1H-pyrazol-3-y)pyridine lies in its specific iodine substitution and the combination of both pyrazole and pyridine rings, which may confer distinct biological and chemical properties not present in its analogs .
Case Studies
Several studies have investigated the biological activities of pyrazole derivatives:
- Study on Anticancer Activity : A series of novel pyrazole derivatives were synthesized and tested for their anticancer effects on various cell lines, demonstrating significant cytotoxicity compared to controls .
- Anti-inflammatory Study : Research indicated that certain pyrazole derivatives exhibited high anti-inflammatory activity in murine models, with some compounds showing effects comparable to established anti-inflammatory agents like dexamethasone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
